molecular formula C7H11NO2 B2577284 Methyl (2R)-2-isocyano-3-methylbutanoate CAS No. 848737-47-3

Methyl (2R)-2-isocyano-3-methylbutanoate

Cat. No.: B2577284
CAS No.: 848737-47-3
M. Wt: 141.17
InChI Key: WOTFMTYQJNZRLN-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-isocyano-3-methylbutanoate is an organic compound with a unique structure that includes an isocyano group attached to a chiral center

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R)-2-isocyano-3-methylbutanoate typically involves the reaction of a suitable precursor with an isocyanide reagent. One common method is the reaction of (2R)-2-amino-3-methylbutanoic acid with methyl chloroformate to form the corresponding carbamate, which is then dehydrated to yield the isocyano compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl (2R)-2-isocyano-3-methylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl (2R)-2-isocyano-3-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2R)-2-isocyano-3-methylbutanoate involves its interaction with various molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially inhibiting their function. This reactivity makes it a useful tool in the study of enzyme inhibition and protein modification .

Comparison with Similar Compounds

    Methyl (2S)-2-isocyano-3-methylbutanoate: The enantiomer of the compound, which may have different biological activities.

    Ethyl (2R)-2-isocyano-3-methylbutanoate: A similar compound with an ethyl ester group instead of a methyl ester.

    Methyl (2R)-2-isocyano-3-ethylbutanoate: A compound with a different alkyl group on the chiral center.

Uniqueness: Methyl (2R)-2-isocyano-3-methylbutanoate is unique due to its specific stereochemistry and the presence of the isocyano group, which imparts distinct reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

methyl (2R)-2-isocyano-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5(2)6(8-3)7(9)10-4/h5-6H,1-2,4H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTFMTYQJNZRLN-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OC)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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